
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in photochemistry due to its ability to form reactive carbenes upon exposure to ultraviolet light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine typically involves the reaction of 3,3-diethoxypropylamine with a suitable diazirine precursor. One common method includes the reaction of 3,3-diethoxypropylamine with chloromethyl methyl ether in the presence of a base, followed by cyclization to form the diazirine ring. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazirine ring is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Photolysis: Ultraviolet light is the primary reagent for photolysis reactions.
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Photolysis: The primary product is a carbene intermediate, which can further react to form various products depending on the reaction conditions.
Substitution Reactions: The major products are substituted diazirines with different functional groups.
Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine has several scientific research applications, including:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photoresists for microfabrication processes.
Mechanism of Action
The primary mechanism of action for 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine: Known for its photoreactivity and use in photochemistry.
3-(3,3-Diethoxypropyl)-3H-diazirine: Lacks the methyl group, leading to different reactivity and applications.
3-(3,3-Diethoxypropyl)-3-ethyl-3H-diazirine: Contains an ethyl group instead of a methyl group, affecting its chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of a highly reactive carbene intermediate upon photolysis. This property makes it particularly useful in applications requiring precise control over chemical reactions, such as photoaffinity labeling and photodynamic therapy.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(3,3-diethoxypropyl)-3-methyldiazirine |
InChI |
InChI=1S/C9H18N2O2/c1-4-12-8(13-5-2)6-7-9(3)10-11-9/h8H,4-7H2,1-3H3 |
InChI Key |
BVLFXELYIVYHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1(N=N1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


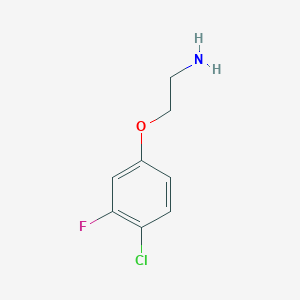
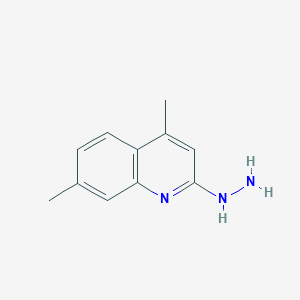
![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)



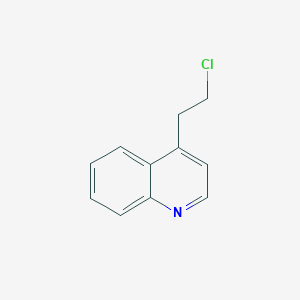
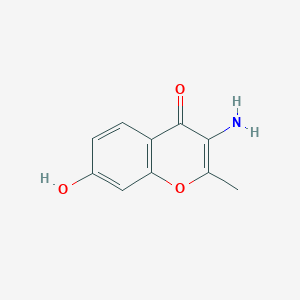
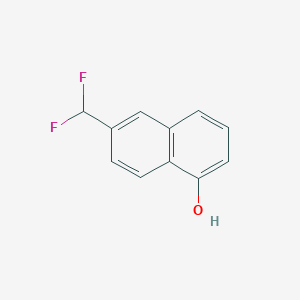
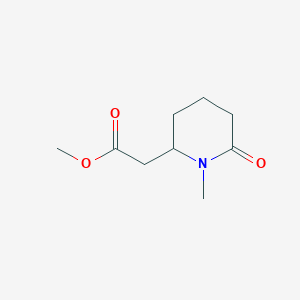
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)



